molecular formula C16H19ClN2O2 B8330558 N-(2-(2,5-Dimethyl-1-pyrrolyl)ethyl)-4-chlorophenoxyacetamide

N-(2-(2,5-Dimethyl-1-pyrrolyl)ethyl)-4-chlorophenoxyacetamide

Cat. No. B8330558
M. Wt: 306.79 g/mol
InChI Key: VRPPIWFCWINLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,5-Dimethyl-1-pyrrolyl)ethyl)-4-chlorophenoxyacetamide is a useful research compound. Its molecular formula is C16H19ClN2O2 and its molecular weight is 306.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,5-Dimethyl-1-pyrrolyl)ethyl)-4-chlorophenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,5-Dimethyl-1-pyrrolyl)ethyl)-4-chlorophenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-(2,5-Dimethyl-1-pyrrolyl)ethyl)-4-chlorophenoxyacetamide

Molecular Formula

C16H19ClN2O2

Molecular Weight

306.79 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(2,5-dimethylpyrrol-1-yl)ethyl]acetamide

InChI

InChI=1S/C16H19ClN2O2/c1-12-3-4-13(2)19(12)10-9-18-16(20)11-21-15-7-5-14(17)6-8-15/h3-8H,9-11H2,1-2H3,(H,18,20)

InChI Key

VRPPIWFCWINLCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CCNC(=O)COC2=CC=C(C=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.3 g (0.05 mol) of 4-chlorophenoxyacetic acid, 6.9 g (0.05 mol) of 1-(2-aminoethyl)-2,5-dimethylpyrrole and 35 ml of triethylamine are dissolved in 50 ml of dimethylformamide. At -5° to 0° C., 20 ml of methylethylphosphinic anhydride are added dropwise, and the mixture is then stirred at room temperature for 3 h. The reaction mixture is poured into ice-cold aqueous sodium bicarbonate solution, and the mixture is extracted with methylene chloride and the extract is concentrated. The residue is chromatographed over a 20 cm silica gel column using a 1:1 methylene chloride/ethyl acetate mixture as the mobile phase, and the product is crystallized using ligroin. Yield: 10.5 g (69% of theory), Melting point: 75°-77° C. Elemental analysis: C16H19CLN2O2 (306.80) calculated: C 62.6 H 6.2 CL 11.6 N 9.1 0 10.4 found: C 62.7 H 6.4 CL 11.7 N 9.2 0 10.4
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.